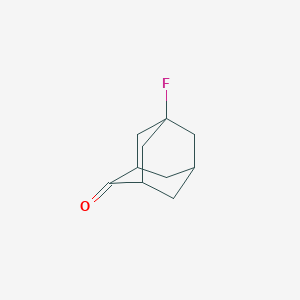

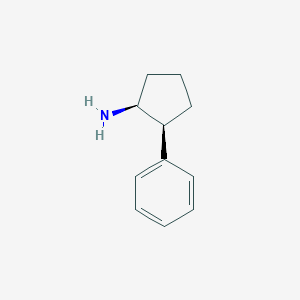

(1S,2S)-2-phenylcyclopentanamine

説明

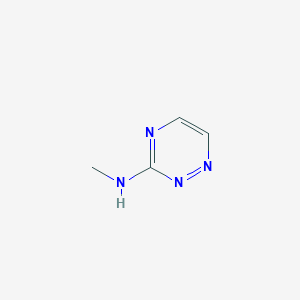

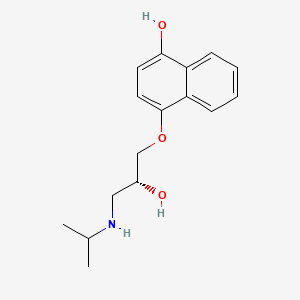

(1S,2S)-2-phenylcyclopentanamine, also known as (1S,2S)-2-phenylcyclopentan-1-amine, is a cyclic amine compound with a phenyl group attached to the cyclopentane ring. It is a chiral compound, meaning it has two enantiomers (mirror images). This compound has been studied extensively due to its potential applications in various fields, including drug synthesis, biochemistry, and physiology.

科学的研究の応用

Application in Polymer Science

Scientific Field

Polymer Science

Summary of the Application

“(1S,2S)-2-phenylcyclopentanamine” is used in the creation of hybrid organosilane fibers, which have shown effectiveness against pathogenic bacteria .

Methods of Application

The compound is used as a derivative in the creation of these fibers, which are interconnected in the fiber network via covalent bonds . The fibers are characterized using various techniques, including FTIR, TGA-FTIR, SEM-EDS, and solid-state NMR .

Results or Outcomes

The fibrous samples were successfully tested against two types of pathogenic bacterial strains, namely Staphylococcus aureus, and Pseudomonas aeruginosa. The results showed >99.9% inhibition against these bacteria in direct contact compared to the control .

Application in Theoretical Physics

Scientific Field

Theoretical Physics

Summary of the Application

“(1S,2S)-2-phenylcyclopentanamine” is used in the study of semileptonic and nonleptonic weak decays of charmonium to

D(s)

meson .Methods of Application

The decays are investigated within the covariant light-front quark model (CLFQM) .

Results or Outcomes

The research predicts and discusses some physical observables, such as the branching ratios, the longitudinal polarizations

fL

, and the forward–backward asymmetriesAFB

. The Cabibbo-favored semi-leptonic decay channelsψ(1S,2S)→Ds−ℓ+νℓ

withℓ=e,μ

and the nonleptonic decay modesψ(1S,2S)→Ds−ρ+

have relatively large branching ratios of the orderO(10−9)

, which are most likely to be accessible at the future high-luminosity experiments .Application in HPLC Analysis

Scientific Field

Analytical Chemistry

Summary of the Application

“(1S,2S)-2-phenylcyclopentanamine” is used in the synthesis and characterization of certain diastereomers, and new HPLC methods were designed and developed for the identification of these stereoisomers .

Methods of Application

The absolute configuration of the “(1S,2S,5R)-diastereomer” was determined by X-ray crystallographic analysis .

Results or Outcomes

The new HPLC methods were successful in identifying the two stereoisomers and comparing them with the clinical candidate AR-15512 .

Application in Organic-Inorganic Hybrid Materials

Scientific Field

Material Science

Summary of the Application

“(1S,2S)-2-phenylcyclopentanamine” is used in the preparation of hybrid organosilane fibers, which have shown effectiveness against pathogenic bacteria .

Results or Outcomes

Application in Asymmetric Catalysis

Scientific Field

Organic Chemistry

Summary of the Application

“(1S,2S)-2-phenylcyclopentanamine” is used as a solvation agent for the synthesis of enantiopure ethylenediamines by chirality transfer (condensation with diketones followed by reductive cleavage) .

Methods of Application

The compound is also used as a co-catalyst in the Ru catalyzed enantioselective hydrogenation of aromatic ketones, and as a versatile ligand for the formation of metal complexes .

Results or Outcomes

The compound has been used in the synthesis of chiral tropocoronands which have potential utility in asymmetric catalysis .

meson. , and the forward–backward asymmetries . The Cabibbo-favored semi-leptonic decay channels with and the nonleptonic decay modes have relatively large branching ratios of the order , which are most likely to be accessible at the future high-luminosity experiments.特性

IUPAC Name |

(1S,2S)-2-phenylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGYTYNUZHDMPP-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-2-phenylcyclopentanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d]isoxazol-3-yl)acetaldehyde](/img/structure/B1626714.png)

![8,9-Dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B1626717.png)

![Furo[3,4-b]pyrazine-2,5,7(1H)-trione](/img/structure/B1626724.png)